Arildone
Overview
Description
Arildone is a member of a new class of antiviral compounds known as aryl β-diketones. It has shown promising antiviral activity against a wide variety of DNA and RNA viruses in vitro. This compound has been extensively studied for its effectiveness against herpesvirus infections and is currently undergoing clinical trials in various regions, including the United States, Asia, and Europe .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arildone is synthesized through a series of chemical reactions involving the modification of acyclic β-diketones. The synthetic process involves examining several parameters to maximize antiviral activity, such as the size of the diketone moiety, the necessity of the ethyl side chain, the necessity of the double bond in the alkyl bridge, the length of the alkyl bridge, and the effect of various substituents on the ring structure .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents and reagents that facilitate the formation of the desired diketone structure while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Arildone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antiviral activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce different functional groups.
Major Products: The major products formed from these reactions are modified this compound derivatives with enhanced antiviral properties. These derivatives are tested for their efficacy against various viruses .
Scientific Research Applications
Arildone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-diketone chemistry and its reactivity.
Biology: Investigated for its antiviral properties against DNA and RNA viruses.
Medicine: Undergoing clinical trials for the treatment of herpesvirus infections and other viral diseases.
Industry: Potential use in the development of antiviral drugs and formulations
Mechanism of Action
Arildone exerts its antiviral effects by inhibiting viral replication. It is believed to interfere with the uncoating process of the virus, preventing it from releasing its genetic material into the host cell. This inhibition blocks the virus’s ability to replicate and spread .
Comparison with Similar Compounds
3-Methylquercetin: Another antiviral compound with similar properties.
Acyclovir: A well-known antiviral drug used to treat herpesvirus infections.
Idoxuridine: An antiviral agent used in the treatment of viral infections .
Uniqueness: Arildone is unique due to its broad-spectrum antiviral activity and relatively low toxicity. It has shown effectiveness against both DNA and RNA viruses, making it a versatile antiviral agent. Its ability to inhibit viral replication at lower concentrations sets it apart from other antiviral compounds .
Properties
CAS No. |
56219-57-9 |
---|---|
Molecular Formula |
C20H29ClO4 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione |
InChI |
InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3 |
InChI Key |
DIXRMZGIJNJUGL-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |
Canonical SMILES |
CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |
Appearance |
Solid powder |
Key on ui other cas no. |
56219-57-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
arildone Win 38020 Win-38020 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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